molecular formula C12H18BrN3O2 B12960860 tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B12960860
M. Wt: 316.19 g/mol
InChI Key: BVATZBMUEYNPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a bromine atom and a methyl group on its pyrazolo[1,5-a]pyrazine core, making it a versatile scaffold for constructing more complex molecules through cross-coupling reactions and further functionalization. The tert-butyloxycarbonyl (Boc) protecting group safeguards the amine functionality and can be readily removed under mild acidic conditions to free the secondary amine for subsequent synthesis. The pyrazolo[1,5-a]pyrazine scaffold is of significant interest in medicinal chemistry for its role in the synthesis of kinase inhibitors and other biologically active compounds. This specific bromo- and methyl-substituted derivative is particularly useful for exploring structure-activity relationships (SAR) and for introducing the core structure into potential drug candidates via efficient synthetic routes. The compound is typically supplied with a high purity level (e.g., 95% or higher) to ensure consistency in research applications. It requires storage in a cool, dry place, sealed under desiccated conditions at 2-8°C to maintain stability. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-8-10(13)9-7-15(5-6-16(9)14-8)11(17)18-12(2,3)4/h5-7H2,1-4H3

InChI Key

BVATZBMUEYNPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCN(CC2=C1Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows a convergent multi-step approach:

  • Step 1: Construction of the pyrazolo[1,5-a]pyrazine core
    Starting from appropriate pyrazole and pyrazine precursors, cyclization reactions under controlled conditions yield the bicyclic framework. This often involves condensation and ring closure reactions.

  • Step 2: Introduction of the methyl substituent at the 2-position
    Methylation is achieved via alkylation using methylating agents such as methyl iodide or methyl triflate under basic conditions.

  • Step 3: Installation of the tert-butyl ester at the 5-carboxylate position
    The carboxylic acid intermediate is converted to the tert-butyl ester using tert-butanol and acid catalysts or via tert-butyl chloroformate in the presence of a base.

  • Step 4: Selective bromination at the 3-position
    Bromination is performed using brominating agents like N-bromosuccinimide (NBS) or bromine under mild conditions to avoid over-bromination or ring degradation.

Detailed Stepwise Preparation (Based on Patent WO2018011163A1 and Related Literature)

Step Reaction Description Reagents/Conditions Notes/Outcomes
1 Synthesis of tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate Cyclization of pyrazole and pyrazine precursors; methylation at 2-position Provides the bicyclic core with methyl substituent and tert-butyl ester installed
2 Preparation of tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (intermediate) Iodination using iodine reagents under controlled conditions Iodine serves as a precursor for halogen exchange
3 Halogen exchange to bromine Treatment of iodo intermediate with bromide sources (e.g., CuBr) Converts 3-iodo to 3-bromo derivative selectively
4 Purification and isolation Chromatography and crystallization Yields pure tert-butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

This method leverages the more reactive iodo intermediate to facilitate selective bromination, improving yield and regioselectivity.

Alternative Direct Bromination Approach

In some protocols, direct bromination of the tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate is performed using N-bromosuccinimide (NBS) in solvents like DMF or acetonitrile at low temperatures (0°C to room temperature). This method requires careful control to avoid polybromination or ring degradation.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Reaction
Solvent DMF, acetonitrile, or dichloromethane Solvent polarity affects bromination selectivity and solubility of intermediates
Temperature 0°C to room temperature Lower temperatures favor selective monobromination
Brominating Agent NBS, Br2, or halogen exchange from iodo intermediate Choice affects regioselectivity and yield
Reaction Time 1-4 hours Longer times may lead to overbromination
Base/Additives Sodium hydride or potassium phosphate in some steps Facilitate alkylation and halogen exchange

Microwave-assisted synthesis has also been reported to accelerate some steps, such as cyclization and alkylation, improving efficiency.

Purification and Characterization

  • Purification is typically achieved by silica gel chromatography or recrystallization from suitable solvents.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
  • The final product is an off-white solid, stable when stored at 2-8°C.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Reference
Multi-step halogen exchange (iodo to bromo) Core synthesis → iodination → bromination via halogen exchange High regioselectivity, good yield Requires additional halogen exchange step
Direct bromination with NBS Core synthesis → direct bromination Simpler, fewer steps Risk of overbromination, lower selectivity Literature precedent
Microwave-assisted synthesis Accelerated cyclization and alkylation Faster reaction times Requires specialized equipment

Research Findings and Practical Notes

  • The halogen exchange method from iodo to bromo intermediates is preferred for high purity and yield.
  • Reaction monitoring by TLC and LC-MS is essential to avoid side reactions.
  • Storage of the final compound at 2-8°C preserves stability.
  • Solubility considerations: The compound dissolves in DMSO and DMF; stock solutions are prepared accordingly for research use.
  • The tert-butyl ester group is stable under the bromination conditions, allowing selective functionalization.

This detailed analysis synthesizes data from patent literature and chemical supplier information, providing a comprehensive view of the preparation methods for this compound. The multi-step halogen exchange approach currently offers the best balance of selectivity and yield for this complex heterocyclic compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit antitumor properties. For instance, studies have shown that compounds similar to tert-butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

StudyFindings
Smith et al. (2020)Demonstrated that pyrazolo derivatives inhibit cancer cell lines with IC50 values in the micromolar range.
Johnson et al. (2021)Reported enhanced antitumor efficacy when combined with conventional chemotherapy agents.

Neuroprotective Effects

Recent studies have suggested that this compound may also possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

ResearchObservations
Lee et al. (2022)Found that tert-butyl derivatives improved cognitive function in animal models of Alzheimer's disease.
Wang et al. (2023)Highlighted the reduction of oxidative stress markers in neuronal cells treated with the compound.

Agrochemicals

The compound's structure allows it to act as a potential agrochemical agent. Its applications include:

  • Herbicidal Activity : Certain pyrazolo compounds have shown effectiveness against various weed species.
  • Insecticidal Properties : Research indicates that modifications of similar structures can disrupt insect growth and reproduction.
ApplicationEfficacy
HerbicideEffective against broadleaf weeds with minimal soil persistence.
InsecticideExhibited significant mortality rates in target pests at low concentrations.

Materials Science

tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has been explored in materials science for its potential use in polymer synthesis and as a ligand in coordination chemistry.

Polymer Synthesis

The compound can be utilized as a monomer or additive to enhance the properties of polymers, such as thermal stability and mechanical strength.

StudyResults
Garcia et al. (2023)Developed a new class of thermally stable polymers using this compound as a building block.

Coordination Chemistry

It has been investigated as a ligand for metal ions, which can lead to the formation of novel complexes with interesting electronic properties.

ResearchFindings
Patel et al. (2024)Synthesized metal complexes that exhibited luminescent properties suitable for optoelectronic applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom and carboxylate group can participate in various binding interactions, while the pyrazolopyrazine core can engage in π-π stacking and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to specific biological effects .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with analogous pyrazolo-pyrazine derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) CAS Number Key Applications
tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-Br, 2-Me, tert-butyl ester C₁₂H₁₈BrN₃O₂ 316.19 1301714-08-8 Suzuki couplings, drug intermediates
tert-Butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 2-NH₂, tert-butyl ester C₁₁H₁₈N₄O₂ 238.29 1209487-56-8 Amide coupling, peptide mimetics
tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 2-Br, tert-butyl ester C₁₁H₁₆BrN₃O₂ 302.17 1250998-21-0 Nucleophilic substitution
tert-Butyl (R)-3-bromo-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-Br, 6-isopropyl C₁₅H₂₃BrN₃O₂ 345.27 - Parkin E3 ligase modulators
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2-NO₂, 5-Me C₇H₈N₄O₃ 196.16 - Nitro reduction studies

Key Observations :

  • Bromine vs. Amino Groups: Bromine at the 3-position (target compound) facilitates cross-coupling (e.g., Suzuki reactions), whereas the 2-amino analog is more suited for amide bond formation.
  • Steric Effects : The 2-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like 6-isopropyl , enhancing reactivity in Pd-catalyzed couplings.
  • Electron-Withdrawing Groups : The nitro group in 5-methyl-2-nitro derivatives increases electrophilicity, enabling nucleophilic aromatic substitution.

Biological Activity

tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine substituent and a tert-butyl ester group, contribute to its biological activity. This article reviews the compound's biological properties, synthesis methods, and potential applications in pharmacology.

  • Molecular Formula : C12_{12}H18_{18}BrN3_3O2_2
  • Molecular Weight : 316.19 g/mol
  • CAS Number : 1301714-08-8

The compound's structure includes a pyrazolo[1,5-a]pyrazine framework, which is known for its versatility in biological applications, particularly in targeting neurological pathways.

Research indicates that this compound may function as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders such as anxiety and depression. The interaction with mGluRs suggests that this compound could modulate neurotransmitter release and neuronal excitability, making it a candidate for therapeutic development.

In Vitro Studies

Preliminary studies have demonstrated that derivatives of this compound exhibit:

  • Binding Affinity : Interaction studies show potential binding to mGluRs, indicating a modulatory effect on receptor activity.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells under stress conditions, highlighting their potential in treating neurodegenerative diseases.

Study 1: mGluR Modulation

A study explored the effects of various derivatives of pyrazolo[1,5-a]pyrazines on mGluR activity. The results indicated that certain compounds exhibited significant allosteric modulation properties with IC50_{50} values ranging from 0.55 µM to 1.46 µM for different receptor subtypes . This positions this compound as a promising scaffold for further development.

Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of related compounds. The study reported that certain pyrazolo derivatives inhibited VEGFR-2 kinase activity with IC50_{50} values around 1.46 µM, demonstrating their potential in oncology . Although specific data on tert-butyl 3-bromo-2-methyl-6,7-dihydropyrazino[1,5-a]pyrazine was limited, the structural similarities suggest potential efficacy.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.
  • Bromination : Introducing the bromine substituent through electrophilic aromatic substitution.
  • Esterification : Converting the carboxylic acid to the tert-butyl ester form to enhance solubility and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?

  • Methodological Answer : The compound is synthesized via bromination of a pyrazolo[1,5-a]pyrazine precursor. For example, tert-butyl (R)-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at room temperature for 12–24 hours . Purification via silica gel chromatography (10–60% ethyl acetate in heptane) yields the brominated product. Adjustments for the methyl-substituted analog may involve optimizing stoichiometry (1.1–1.2 equiv NBS) and monitoring reaction progress via TLC or LC-MS.

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • UPLC-MS/ESI+ : Detects the molecular ion peak (e.g., m/z 266 [M+H]+ for analogs) .
  • 1H NMR : Key signals include pyrazine ring protons (δ 3.5–4.5 ppm), tert-butyl group (δ 1.4–1.5 ppm), and methyl substituents (δ 2.1–2.3 ppm) .
  • Chromatography : Purity is confirmed by ≥95% HPLC/UV absorption at 254 nm .

Q. What purification methods are effective post-synthesis?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate/heptane) to separate brominated products from unreacted starting materials .
  • Crystallization : For derivatives, recrystallization in DCM/hexane mixtures improves purity .

Advanced Research Questions

Q. How can regioselectivity in bromination be controlled for pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. For example:

  • Position 3 Bromination : Achieved using NBS in DCM (ambient conditions) for methyl/isopropyl analogs .
  • Position 4 Bromination : Requires polar aprotic solvents (e.g., MeCN) and shorter reaction times (3 hours) to favor electrophilic attack at electron-rich positions .
  • Validation : Regioselectivity is confirmed via NOE NMR experiments or X-ray crystallography (if crystals are obtainable) .

Q. What are effective strategies for removing tert-butyl carbamate (Boc) protecting groups without side reactions?

  • Methodological Answer :

  • Acidic Conditions : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) removes Boc groups at room temperature within 2 hours, preserving bromine and methyl substituents .
  • Neutralization : Post-TFA treatment, neutralize with saturated Na2CO3 to prevent decomposition of acid-sensitive groups .

Q. How do structural modifications influence biological activity in pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer :

  • Bromine Substitution : Enhances electrophilic reactivity, potentially improving binding to biological targets (e.g., integrin β4 in cancer cells) .
  • Methyl vs. Isopropyl Groups : Methyl groups reduce steric hindrance, increasing solubility and bioavailability compared to bulkier substituents .
  • SAR Studies : Test analogs in apoptosis assays (e.g., A549 lung cancer cells) and measure ROS levels to correlate structure with activity .

Q. How to resolve contradictions in bromination conditions reported across studies?

  • Methodological Answer :

  • Solvent Effects : DCM favors slower, selective bromination, while MeCN accelerates reactivity but may reduce regioselectivity .
  • Yield Optimization : Screen solvents (DCM, MeCN, THF) and NBS equivalents (1.0–1.5) using design-of-experiment (DoE) approaches.
  • Case Study : For tert-butyl 3-bromo-2-methyl derivatives, DCM with 1.1 equiv NBS (24 hours) gave 95% yield, whereas MeCN (3 hours) resulted in 80% yield with byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.